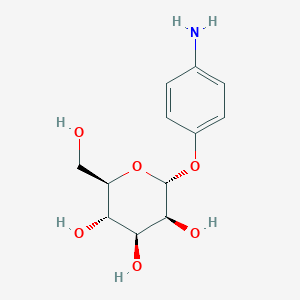

4-Aminophenyl alpha-D-mannopyranoside

描述

Contextualization within Glycobiology and Enzymology Research

In glycobiology, the study of the structure, biosynthesis, and biology of carbohydrates (sugars), 4-Aminophenyl alpha-D-mannopyranoside serves as a crucial molecular probe. The mannose residue is a key component of glycoproteins, which are vital for cellular processes such as cell signaling, immune responses, and cell-cell recognition. ontosight.ai Researchers utilize this compound to investigate the interactions between carbohydrates and proteins, particularly lectins, which are proteins that specifically bind to sugar moieties. For instance, derivatives like 4'-nitrophenyl alpha-D-mannopyranoside are used to model the binding dynamics within the carbohydrate-binding sites of lectins such as Concanavalin A. nih.govresearchgate.net

In enzymology, the compound is widely recognized as a substrate for specific enzymes, most notably α-mannosidases. ontosight.aiontosight.ai These enzymes are glycoside hydrolases that cleave terminal α-mannose residues from glycoconjugates. By using this compound, or more commonly its chromogenic variant 4-Nitrophenyl α-D-mannopyranoside (pNPM), researchers can measure and characterize the activity of these enzymes. ontosight.aisigmaaldrich.commegazyme.com The cleavage of the glycosidic bond by the enzyme releases the aminophenyl or nitrophenyl group, which can be easily detected and quantified, thereby providing a measure of enzyme activity. sigmaaldrich.commegazyme.com However, some α-mannosidases, particularly certain bacterial exo-α-1,6-mannosidases, show poor activity towards simple aryl α-mannopyranosides, which has spurred the development of more complex, multi-sugar substrates to better mimic natural conditions. nih.gov

Key Research Areas for this compound

| Field | Application | Example |

|---|---|---|

| Glycobiology | Lectin Binding Studies | Modeling interactions with D-mannose-specific lectins like Concanavalin A. nih.gov |

| Enzymology | Enzyme Substrate | Measuring the activity of α-mannosidases that cleave the glycosidic bond. ontosight.aimegazyme.com |

| Biomaterial Science | Surface Modification | Attachment to surfaces like liposomes or electrodes to study cellular uptake or biofilm formation. sigmaaldrich.comresearchgate.net |

Significance as a Glycosidic Scaffold in Biochemical Investigations

The true utility of this compound lies in its function as a glycosidic scaffold. ontosight.ai The key feature is the aminophenyl group, which provides a reactive "handle" for chemical modification. This amine group can be readily diazotized or coupled to other molecules, allowing the mannoside to be immobilized onto various surfaces or linked to larger molecular assemblies. researchgate.nettandfonline.com

This versatility allows for a broad range of applications:

Surface Modification: The compound has been used to modify the surface of liposomes, which can influence their uptake kinetics by cells. sigmaaldrich.comscbt.com It can also be grafted onto electrode surfaces to create specific adlayers that modulate the adhesion and development of electrogenic biofilms. researchgate.net

Synthesis of Complex Glycans: The aminophenyl group serves as a precursor for synthesizing more complex structures. For example, it can be an intermediate in the creation of synthetic antigens, where it forms the base for attaching additional sugar units to create di- and trisaccharides. tandfonline.com These complex structures are then used to probe the specificity of antibodies or enzymes.

Probing Enzyme-Substrate Interactions: As a fundamental structure, it is used in studies of enzyme-substrate interactions. medchemexpress.com By observing how enzymes bind to and process this relatively simple molecule, researchers can deduce important information about the enzyme's active site and mechanism.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₆ sigmaaldrich.com |

| Molecular Weight | 271.27 g/mol sigmaaldrich.comscbt.com |

| Appearance | White to yellow cast powder sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |

Historical Development and Evolution of Research Applications

The use of simple aryl glycosides, such as the related 4-nitrophenyl derivatives, as chromogenic substrates for glycosidases has been a cornerstone of enzymology for decades. The synthesis of 4-Nitrophenyl α-D-mannopyranoside and its subsequent reduction to this compound provided researchers with a key building block. tandfonline.com

Early applications focused heavily on its role as a substrate for characterizing newly isolated α-mannosidases from various biological sources, including bacteria and plants. megazyme.com This was crucial for understanding the fundamental aspects of carbohydrate metabolism. Research also explored its use in probing the binding sites of D-mannose specific lectins, which was foundational to understanding carbohydrate-protein recognition. umich.edu

More recently, research applications have evolved significantly, moving beyond simple enzyme assays. The focus has shifted towards leveraging the compound's properties as a scaffold for more sophisticated biochemical tools and materials. Current research involves its use in:

Glycoengineering: Creating specific surfaces to control biological processes, such as biofilm formation on electrodes for microbial fuel cells. researchgate.net

Drug Delivery: Modifying nanoparticles and liposomes to target specific cells or tissues that recognize mannose. sigmaaldrich.com

Inhibitor Design: While the compound itself is a substrate, its structure serves as a starting point for designing inhibitors of mannosidases and other mannose-processing enzymes, which are potential therapeutic targets. nih.gov

This evolution reflects the broader trend in glycoscience of moving from fundamental characterization to the development of functional materials and systems based on the specific biological recognition of carbohydrates.

Structure

2D Structure

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187800 | |

| Record name | 4-Aminophenylmannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34213-86-0 | |

| Record name | p-Aminophenyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34213-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylmannoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034213860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylmannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Methodologies for 4 Aminophenyl Alpha D Mannopyranoside

Advanced Chemical Synthesis Pathways of 4-Aminophenyl alpha-D-Mannopyranoside

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry and purity.

Precursor Compounds and Reaction Mechanisms in Glycoside Synthesis

The most common and established method for synthesizing aryl-alpha-D-mannosides, including the 4-aminophenyl derivative, is through the Koenigs-Knorr reaction. This reaction typically involves the condensation of a glycosyl halide with an alcohol or a phenol.

A general synthetic route starts with D-mannose. The hydroxyl groups of D-mannose are first protected, usually by acetylation with acetic anhydride (B1165640) in pyridine, to form per-O-acetylated mannopyranose (penta-O-acetyl-α,β-D-mannopyranose). This protection prevents unwanted side reactions during the subsequent glycosylation step.

The anomeric acetyl group is then selectively replaced by a bromine atom using a solution of hydrogen bromide in acetic acid, yielding acetobromomannose (2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide). This glycosyl bromide is a key intermediate, acting as the mannosyl donor in the glycosylation reaction.

The aglycone part, 4-nitrophenol (B140041), is then introduced. The Koenigs-Knorr reaction is carried out by reacting the acetobromomannose with 4-nitrophenol in the presence of a promoter, such as silver carbonate or mercuric cyanide. The promoter assists in the removal of the bromide, facilitating the formation of an oxocarbenium ion intermediate. The phenolic hydroxyl group of 4-nitrophenol then attacks this intermediate, leading to the formation of the glycosidic bond. The product of this reaction is 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.

The final step is a two-fold deprotection. First, the nitro group on the phenyl ring is reduced to an amino group. This is typically achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) or with other reducing agents like sodium dithionite. Subsequently, the acetyl protecting groups on the mannose ring are removed by deacetylation, often using a base catalyst like sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation). This yields the final product, this compound.

| Step | Reactants | Key Reagents/Catalysts | Product |

| 1. Protection | D-Mannose | Acetic anhydride, Pyridine | Per-O-acetylated mannopyranose |

| 2. Bromination | Per-O-acetylated mannopyranose | Hydrogen bromide in acetic acid | Acetobromomannose |

| 3. Glycosylation | Acetobromomannose, 4-Nitrophenol | Silver carbonate or Mercuric cyanide | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside |

| 4. Reduction | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | H₂, Pd/C or Sodium dithionite | 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside |

| 5. Deprotection | 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | Sodium methoxide in methanol | This compound |

Stereochemical Considerations in Glycosidic Linkage Formation

A critical aspect of the synthesis is controlling the stereochemistry at the anomeric carbon (C-1) to exclusively obtain the α-glycosidic linkage. The Koenigs-Knorr reaction, when applied to mannose derivatives with a participating protecting group at the C-2 position (like an acetyl group), reliably yields the 1,2-trans-glycoside. nih.gov

This stereoselectivity is attributed to a phenomenon known as "neighboring group participation". nih.gov The acetyl group at C-2, being on the same side of the ring as the anomeric leaving group (bromide) in the α-anomer, can attack the anomeric carbon as the bromide departs. This forms a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the hydroxyl group of 4-nitrophenol can then only occur from the opposite face (alpha face), leading to the formation of the α-glycosidic bond with high stereoselectivity. The presence of the participating group at C-2 shields the beta-face from attack, thus directing the incoming nucleophile to the alpha-face.

Functional Derivatization for Enhanced Research Utility

The primary amino group on the phenyl ring of this compound serves as a versatile chemical handle for its conjugation to various platforms, thereby enhancing its utility in biomedical research.

Conjugation to Polymeric and Nanoparticulate Systems for Biomedical Applications

The surface modification of polymers and nanoparticles with this compound is a widely used strategy to achieve targeted delivery to cells and tissues that overexpress mannose receptors. These receptors are prevalent on macrophages, dendritic cells, and certain cancer cells, making them attractive targets for therapeutic intervention.

One common method for conjugation is through the formation of an amide bond. The amino group of this compound can react with a carboxylic acid group on the surface of a polymer or nanoparticle. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), which activates the carboxylic acid for nucleophilic attack by the amine.

For instance, poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer approved for therapeutic use, can be functionalized in this manner. acs.orgrsc.org PLGA nanoparticles are often coated with polyethylene (B3416737) glycol (PEG) to improve their stability and circulation time in the body. The terminal end of the PEG chain can be modified to have a carboxylic acid group, which can then be conjugated with this compound.

Another approach involves "click chemistry," a set of highly efficient and specific reactions. documentsdelivered.com For example, a polymer can be synthesized with an azide (B81097) group, and the this compound can be modified to contain an alkyne group. The azide and alkyne groups can then be "clicked" together using a copper(I) catalyst to form a stable triazole linkage. documentsdelivered.com

Liposomal Modification for Targeted Delivery Systems

Liposomes, which are spherical vesicles composed of a lipid bilayer, are extensively used as drug delivery vehicles. Modifying the surface of liposomes with this compound can significantly enhance their uptake by target cells. This modification can be achieved by incorporating a lipid derivative that has been pre-conjugated with the mannoside into the liposome (B1194612) formulation.

A common strategy involves the use of a phospholipid, such as phosphatidylethanolamine (B1630911) (PE), which has a primary amine group. This compound can be linked to the head group of PE through various chemical reactions. For example, the amino group of the mannoside can be reacted with a bifunctional crosslinker that is then attached to the PE. Alternatively, the liposomes can be prepared first and then the mannoside can be coupled to their surface. This is often done by including a lipid in the liposome formulation that has a reactive group, such as a maleimide (B117702) or an NHS-ester, which can then react with a correspondingly modified this compound.

Research has shown that mannosylated liposomes exhibit enhanced delivery of therapeutic agents to specific cell types. For instance, in studies targeting the brain, liposomes modified with this compound have been shown to increase the transport of drugs across the blood-brain barrier, potentially by interacting with glucose transporters (GLUTs). nih.govnih.gov

| Delivery System | Conjugation Strategy | Target Cells/Tissues | Example Application |

| Liposomes | Amide bond formation with lipid headgroups | Macrophages, Dendritic Cells, Brain Endothelial Cells | Targeted delivery of anti-cancer drugs, anti-inflammatory agents, and imaging agents. nih.govnih.gov |

| Polymeric Micelles | Grafting onto polymers like poly(glycidyl methacrylate) | Cancer cells overexpressing mannose receptors | Targeted delivery of doxorubicin. nih.gov |

Nanoparticle Surface Functionalization (e.g., solid lipid nanoparticles, metal-organic frameworks)

Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids and are considered a promising alternative to liposomes and polymeric nanoparticles. The surface of SLNs can be functionalized with this compound to facilitate targeted drug delivery.

The preparation of mannosylated SLNs often involves an emulsification and solvent evaporation or diffusion method. nih.gov The lipid, drug, and a charge-modifying lipid (like stearic acid, which provides a carboxylic acid group) are dissolved in an organic solvent. This solution is then emulsified in an aqueous phase containing a surfactant. After the formation of the nanoemulsion, the organic solvent is removed, leading to the precipitation of the SLNs. The carboxylic acid groups on the surface of the SLNs can then be activated with EDC/NHS and reacted with the amino group of this compound to form a stable amide linkage. nih.gov

Studies have demonstrated that mannosylated SLNs can significantly enhance the delivery of drugs to macrophages, which is particularly beneficial for the treatment of intracellular infections like tuberculosis. nih.gov

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity and tunable surface chemistry make them attractive candidates for drug delivery. The functionalization of MOFs with targeting ligands like this compound can improve their biocompatibility and enable targeted delivery. nih.gov

A common strategy for functionalizing MOFs is post-synthetic modification. rsc.orgcd-bioparticles.net This involves synthesizing the MOF first and then chemically modifying its surface. For amine-functionalization, MOFs containing reactive sites, such as coordinatively unsaturated metal sites or functional groups on the organic linkers, can be used.

For example, a MOF like UiO-66, which is built from zirconium clusters and terephthalic acid linkers, is known for its stability. To functionalize UiO-66 with this compound, one could first introduce a linker containing a reactive group, such as an amino group (e.g., 2-aminoterephthalic acid), during the MOF synthesis. The amino groups on the MOF surface could then be further modified. Alternatively, a more direct approach would be to utilize MOFs with linkers that already contain a group amenable to reaction with the amine of the mannoside, such as a carboxylic acid. The conjugation would then proceed via the EDC/NHS coupling chemistry described earlier.

Another approach is to use MOFs that can be modified to introduce amine-reactive groups. For instance, a MOF with carboxylic acid linkers could be activated to form an NHS-ester, which would then readily react with the amino group of this compound. While direct experimental reports on the conjugation of this compound to MOFs are emerging, the principles of post-synthetic modification provide a clear pathway for achieving such functionalized systems for targeted biomedical applications. nih.gov

Glycoconjugate Synthesis for Biological Probing and Intervention

The synthesis of glycoconjugates from this compound is a powerful strategy for enhancing the therapeutic potential and targeted delivery of bioactive molecules. The core principle involves the covalent attachment of the mannoside to another molecular entity, such as a drug, a carrier, or a fluorescent probe, thereby imparting specific biological recognition properties to the resulting conjugate.

One prominent application of this strategy is in the targeted delivery of therapeutics to the brain. The blood-brain barrier (BBB) expresses glucose transporters that can be exploited for this purpose. In a notable example, docetaxel-loaded solid lipid nanoparticles were surface-engineered with 4-aminophenyl-α-D-mannopyranoside. nih.gov The conjugation was achieved through a carbodiimide (B86325) coupling reaction, where the amino group of the mannoside is activated to form a stable amide linkage with a carboxylic acid group on the surface of the lipid nanoparticles. These mannosylated nanoparticles demonstrated enhanced uptake into the brain, highlighting the potential of this glycoconjugate as an efficient vehicle for delivering anticancer drugs across the BBB. nih.gov This approach underscores the utility of this compound in creating targeted drug delivery systems that can navigate complex biological barriers. nih.govsigmaaldrich.comscbt.com

The general synthetic approach for such conjugations often involves the following steps:

Activation of a carboxyl group on the target molecule (e.g., a lipid nanoparticle or a protein) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction of the activated carboxyl group with the primary amine of this compound to form a stable amide bond.

Purification of the resulting glycoconjugate to remove unreacted starting materials and byproducts.

This methodology is not limited to nanoparticles; it can be adapted for the modification of proteins, polymers, and other molecular scaffolds, making this compound a versatile building block in the development of targeted therapies and diagnostic agents.

Incorporation into Multivalent Glycoclusters and Glycoarrays for Enhanced Affinity

A fundamental principle in carbohydrate-protein interactions is the concept of multivalency, where the simultaneous presentation of multiple carbohydrate ligands leads to a significant enhancement in binding affinity and avidity compared to the corresponding monovalent interaction. This compound serves as a crucial precursor for the synthesis of multivalent glycoclusters and for the fabrication of glycoarrays, which are powerful tools for studying these interactions.

Glycoclusters are molecules that display multiple copies of a carbohydrate ligand on a central scaffold. The synthesis of these structures often begins with the derivatization of this compound to introduce a reactive group suitable for conjugation to a multivalent core. For instance, the amino group can be converted to an isothiocyanate or an alkyne- or azide-functionalized handle for click chemistry. These functionalized mannosides are then attached to scaffolds of varying valencies, such as those based on tris(hydroxymethyl)aminomethane (TRIS), cyclodextrins, or dendrimers.

These multivalent structures have proven to be potent inhibitors of bacterial adhesion, a critical step in the pathogenesis of many infectious diseases. For example, glycoclusters bearing multiple α-D-mannopyranoside residues can effectively block the binding of bacterial lectins, such as FimH from Escherichia coli, to host cell surface glycoproteins. Research has shown that the inhibitory potency of these glycoclusters increases dramatically with the number of appended mannose units. An octameric aminophenyl α-D-mannopyranoside, for instance, exhibited a remarkably low IC50 value of 2.8 nM in a competitive binding assay with type-1 fimbriated E. coli.

| Compound | Valency | IC50 (nM) | Target |

| Monomeric 4-aminophenyl α-D-mannopyranoside | 1 | >1000 | Type-1 fimbriated E. coli |

| Octameric aminophenyl α-D-mannopyranoside | 8 | 2.8 | Type-1 fimbriated E. coli |

This table presents illustrative data on the impact of multivalency on the inhibitory activity of mannoside derivatives against bacterial adhesion.

Glycoarrays, on the other hand, involve the immobilization of carbohydrates onto a solid support, such as a glass slide or a microtiter plate. This compound can be readily immobilized through its amino group to activated surfaces, creating a high-throughput platform for screening carbohydrate-binding proteins and for studying cellular adhesion events.

Formation of Isothiocyanate Derivatives for Bioconjugation and Probe Development (e.g., 4-isothiocyanatophenyl alpha-D-mannopyranoside)

The conversion of the amino group of this compound into a highly reactive isothiocyanate group yields 4-isothiocyanatophenyl alpha-D-mannopyranoside. This derivative is a valuable reagent for bioconjugation and the development of molecular probes. The isothiocyanate group readily reacts with primary amines on proteins and other biomolecules under mild basic conditions to form a stable thiourea (B124793) linkage.

The synthesis of 4-isothiocyanatophenyl alpha-D-mannopyranoside typically proceeds in two steps from the corresponding nitro precursor, 4-nitrophenyl-alpha-D-mannopyranoside. First, the nitro group is reduced to a primary amine, yielding this compound. This reduction is commonly achieved through catalytic hydrogenation using a palladium or platinum catalyst, or by using reducing agents such as tin(II) chloride. The resulting aminophenyl mannoside is then treated with a thiocarbonylating agent, such as thiophosgene (B130339) or one of its less hazardous alternatives, to generate the isothiocyanate.

4-Isothiocyanatophenyl alpha-D-mannopyranoside is widely used for the preparation of neoglycoproteins, which are proteins that have been chemically modified with carbohydrates. These neoglycoproteins are invaluable tools for studying the biological roles of carbohydrate-recognizing proteins (lectins). By conjugating the mannoside to a carrier protein like bovine serum albumin (BSA), researchers can create multivalent probes to investigate mannose-specific lectin binding and to elicit immune responses. Furthermore, this isothiocyanate derivative has been employed in the study of mannosylated dendrimers for antigen delivery, demonstrating its utility in immunology and vaccine development. mdpi.comnih.gov

Synthesis of Phosphorylated Derivatives (e.g., 4-Aminophenyl 6-Phospho-Alpha-Mannopyranoside)

Phosphorylated sugars play critical roles in cellular metabolism and signaling. Mannose-6-phosphate (B13060355), for instance, is a key signal for targeting newly synthesized lysosomal enzymes to the lysosome. The synthesis of phosphorylated derivatives of this compound, such as 4-aminophenyl 6-phospho-alpha-D-mannopyranoside, provides access to probes for studying the enzymes and receptors involved in these pathways.

While chemical phosphorylation of carbohydrates can be challenging due to the need for selective protection and deprotection of multiple hydroxyl groups, enzymatic synthesis offers a highly specific and efficient alternative. A plausible and effective strategy for the synthesis of 4-aminophenyl 6-phospho-alpha-D-mannopyranoside involves the use of a mannose kinase. These enzymes specifically catalyze the transfer of a phosphate (B84403) group from a donor, typically adenosine (B11128) triphosphate (ATP), to the 6-hydroxyl group of mannose.

The chemoenzymatic synthesis would involve:

Incubating this compound with a suitable mannose kinase.

Providing a phosphate donor, such as ATP.

Maintaining appropriate reaction conditions (pH, temperature, and cofactor concentrations) to ensure optimal enzyme activity.

Purification of the resulting 4-aminophenyl 6-phospho-alpha-D-mannopyranoside from the reaction mixture.

This approach leverages the high regioselectivity of the enzyme to avoid complex chemical protection strategies, making it a more streamlined and environmentally friendly method for accessing these important phosphorylated glycoconjugates. researchgate.netnih.gov The resulting phosphorylated derivative can be used to study the binding and transport mechanisms of the mannose-6-phosphate receptor, a key player in lysosomal enzyme trafficking.

Mechanistic Investigations of Carbohydrate Protein Interactions Mediated by 4 Aminophenyl Alpha D Mannopyranoside

Binding Affinity Studies with Mannose-Specific Lectins

4-Aminophenyl α-D-mannopyranoside serves as a crucial molecular probe for investigating the binding affinities and specificities of mannose-specific lectins. Its structure, featuring a mannose residue—the primary recognition motif—and a phenylamine aglycone, allows for detailed studies of carbohydrate-protein interactions. The aminophenyl group provides a site for conjugation to surfaces or reporter molecules, facilitating various experimental assays.

Concanavalin A (ConA), a well-characterized lectin from the jack bean, exhibits a specific affinity for α-D-mannosyl and α-D-glucosyl residues. The interaction of various mannosides with ConA has been extensively studied to understand the thermodynamics and kinetics of lectin-carbohydrate binding. While specific thermodynamic and kinetic data for 4-aminophenyl α-D-mannopyranoside are not extensively detailed in the literature, studies on analogous compounds like p-nitrophenyl α-D-mannopyranoside provide significant insights into the binding mechanism.

Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly employed to determine the binding constants, enthalpy (ΔH), and entropy (ΔS) of these interactions. For instance, studies with p-nitrophenyl α-D-mannopyranoside have revealed the thermodynamic profile of its binding to ConA nih.govnih.gov. These investigations show that the binding is typically enthalpy-driven. The hydrogen bonding network between the mannose hydroxyl groups and the amino acid residues in the ConA binding site is a major contributor to the binding enthalpy nih.gov.

Kinetic studies, often performed using stopped-flow spectrometry or SPR, have determined the association (kon) and dissociation (koff) rate constants for mannoside binding to ConA nih.govumich.edu. Research on various mannosides suggests that the differences in affinity among them are primarily due to variations in their dissociation rate constants, while the association rate constants remain relatively similar nih.gov. This indicates that a common process is likely involved in the initial binding of all mannosides to ConA nih.gov. The phenyl group of 4-aminophenyl α-D-mannopyranoside can engage in hydrophobic interactions with nonpolar residues at the periphery of the binding site, potentially influencing the binding kinetics and affinity compared to simpler alkyl mannosides.

Table 1: Thermodynamic and Kinetic Parameters for the Binding of a Related Mannoside to Concanavalin A Note: Data for p-nitrophenyl α-D-mannopyranoside is presented as an illustrative example of ConA-mannoside interactions.

| Parameter | Value | Technique | Reference |

| Association Constant (Ka) | 2.9 x 103 M-1 | Spectrophotometry | Arch Biochem Biophys. 1976 Feb;172(2):689-95. |

| Association Rate (kon) | 2.2 x 103 M-1s-1 | Stopped-flow | Arch Biochem Biophys. 1976 Feb;172(2):689-95. |

| Dissociation Rate (koff) | 0.75 s-1 | Stopped-flow | Arch Biochem Biophys. 1976 Feb;172(2):689-95. |

The FimH adhesin, located at the tip of type 1 fimbriae on uropathogenic Escherichia coli (UPEC), is a critical factor in the initiation of urinary tract infections through its binding to mannosylated glycoproteins on host cells mdpi.comnih.govnih.gov. 4-Aminophenyl α-D-mannopyranoside has been utilized as an antagonist to probe and inhibit these interactions, providing a basis for the development of anti-adhesion therapies.

The binding pocket of the FimH lectin domain is highly specific for the α-anomer of D-mannose mdpi.commdpi.com. Studies have demonstrated that even minor alterations to the mannose structure can significantly reduce binding affinity mdpi.com. 4-Aminophenyl α-D-mannopyranoside effectively inhibits the adhesion of type 1-fimbriated E. coli to mannosylated surfaces, underscoring this specificity.

In competitive binding assays, 4-aminophenyl α-D-mannopyranoside demonstrates significant inhibitory potency. Its efficacy is compared with other glycosides to establish the specificity of FimH. For example, while the α-D-mannoside derivative shows strong inhibition, the corresponding α-D-glucopyranoside and α-D-galactopyranoside derivatives are considerably less effective, confirming that the specific stereochemistry of the mannose ring is crucial for FimH recognition mdpi.com. The aglycone portion, in this case, the aminophenyl group, extends from the binding pocket and interacts with surface-exposed residues, which can enhance binding affinity through hydrophobic and π-stacking interactions nih.govproteopedia.org.

Table 2: Relative Inhibitory Potency of Aminophenyl Glycosides on FimH-Mediated Bacterial Adhesion

| Compound | Glycosidic Moiety | Relative Inhibitory Potency (%) |

| 4-Aminophenyl α-D-mannopyranoside | Mannose | 100 |

| 4-Aminophenyl α-D-glucopyranoside | Glucose | Low |

| 4-Aminophenyl α-D-galactopyranoside | Galactose | Negligible |

| Data is synthesized from qualitative descriptions in the literature indicating the high specificity of FimH for mannosides over other epimers. mdpi.com |

The FimH adhesin is an allosteric protein that can exist in different conformational states with varying affinities for mannose mdpi.comnih.govnih.gov. Under low shear stress, FimH is in a low-affinity state. However, tensile force induces a conformational change that shifts it to a high-affinity, elongated state, a phenomenon known as catch-bond adhesion mdpi.comnih.gov.

Ligand binding plays a critical role in modulating these conformational changes. The binding of mannosides, including those with aromatic aglycones like 4-aminophenyl α-D-mannopyranoside, can induce or stabilize certain conformational states nih.govnih.gov. The phenyl group of the aglycone can interact with a region of the binding site known as the "tyrosine gate," formed by Tyr48 and Tyr137 residues proteopedia.org. This interaction can influence the dynamics of the tyrosine gate and contribute to the allosteric signal that propagates from the lectin domain to the pilin domain of FimH, thereby modulating its adhesive properties proteopedia.org. The binding of antagonists with hydrophobic aglycones can induce a favorable entropic change, which is partly attributed to increased dynamics in the tyrosine gate proteopedia.org. This modulation of the lectin's conformation is a key area of research for the design of potent FimH antagonists nih.govmdpi.com.

Type 1 Fimbrial Lectin (FimH) Interactions from Escherichia coli

Role as a Substrate or Inhibitor for Glycan-Processing Enzymes

Beyond its use in studying lectin interactions, 4-aminophenyl α-D-mannopyranoside and its derivatives are valuable tools for investigating the activity and specificity of glycan-processing enzymes, such as mannosidases medchemexpress.com.

Alpha-mannosidases are enzymes that catalyze the hydrolysis of α-D-mannosidic linkages from the non-reducing end of oligosaccharides and glycoproteins. To assay the activity of these enzymes, chromogenic or fluorogenic substrates are often used. A closely related compound, p-nitrophenyl α-D-mannopyranoside, is a widely used chromogenic substrate labproinc.comcymitquimica.com. Upon hydrolysis by α-mannosidase, it releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically.

4-Aminophenyl α-D-mannopyranoside can also serve as a substrate for α-mannosidases. The enzymatic cleavage of the glycosidic bond would release 4-aminophenol. While not inherently chromogenic in the same way as p-nitrophenol, the primary amine of the released aglycone provides a reactive handle for subsequent derivatization to produce a detectable signal. This makes it a versatile tool for developing various types of enzyme assays. Furthermore, the aminophenyl group allows the compound to be immobilized on solid supports, which can be used for the affinity purification of α-mannosidases or for studying enzyme kinetics in heterogeneous systems. The compound can also act as a competitive inhibitor for the enzymatic processing of other mannosylated substrates nih.gov.

Modulation of Glycosidases and Phosphatases in Metabolic Pathways

4-Aminophenyl α-D-mannopyranoside serves as a valuable molecular tool for investigating the interactions between carbohydrates and proteins, particularly enzymes involved in metabolic pathways. medchemexpress.com Its structure, which mimics natural mannose-containing substrates, allows it to interact with the active sites of various glycosidases. Glycosidases are a class of enzymes responsible for cleaving glycosidic bonds in complex carbohydrates, playing a critical role in processes ranging from digestion to glycoprotein (B1211001) processing.

The primary role of 4-aminophenyl α-D-mannopyranoside in this context is as a chromogenic substrate or a competitive inhibitor for α-glucosidases and α-mannosidases. When used as a substrate, the enzymatic cleavage of the glycosidic bond releases 4-aminophenol, which can be detected spectrophotometrically, allowing for the quantification of enzyme activity. This property is instrumental in enzyme assays designed to screen for potential inhibitors, which is a key strategy in developing therapeutics for conditions like diabetes, where inhibiting carbohydrate-digesting enzymes can help manage blood glucose levels. mdpi.com

As a structural analog of D-mannose, the compound can act as a competitive inhibitor for certain mannosidases. By binding to the enzyme's active site, it prevents the natural substrate from binding, thereby modulating the enzyme's activity. The interaction is highly specific, dictated by the stereochemistry of the mannopyranoside ring. Research into the inhibitory mechanisms of similar compounds indicates that they can occupy the enzyme's active pocket through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which prevents the enzyme-substrate complex from forming. mdpi.com

While its interactions with glycosidases are well-documented as a research tool, detailed mechanistic studies on its modulation of phosphatases in metabolic pathways are less prevalent in the available literature. Phosphatases are enzymes that remove phosphate (B84403) groups from molecules, and while glycosylation and phosphorylation are both critical post-translational modifications that often influence each other in metabolic regulation, the direct interaction of 4-aminophenyl α-D-mannopyranoside with phosphatases is not a primary focus of current research.

Table 1: Investigated Enzymatic Interactions of 4-Aminophenyl α-D-mannopyranoside

| Enzyme Class | Role of Compound | Mechanism of Action | Research Application |

| α-Glucosidases | Substrate/Inhibitor | Acts as a structural mimic of natural substrates, allowing for competitive binding to the active site. | Screening for enzyme inhibitors, studying carbohydrate metabolism. |

| α-Mannosidases | Substrate/Inhibitor | Competitively binds to the active site, preventing the processing of natural mannose-containing glycans. | Investigating glycosylation processes and enzyme-substrate specificity. |

| Phosphatases | Not Established | Direct modulatory interactions are not well-documented in scientific literature. | N/A |

Receptor-Mediated Recognition and Cellular Uptake Mechanisms

The cellular uptake of 4-aminophenyl α-D-mannopyranoside, particularly when incorporated into larger structures like nanoparticles or liposomes, is predominantly governed by receptor-mediated recognition processes. The mannose moiety of the compound acts as a ligand that is recognized by specific receptors on the surface of various cell types. This targeted recognition is a cornerstone of its application in drug delivery and cellular imaging, allowing for selective accumulation in tissues and cells that express the corresponding receptors.

Mannose Receptor-Mediated Endocytosis in Phagocytic Cells

A primary mechanism for the cellular uptake of mannosylated compounds is through the mannose receptor (MR, also known as CD206). wikipedia.org This receptor is a C-type lectin predominantly expressed on the surface of phagocytic cells, such as macrophages and immature dendritic cells. mdpi.com The mannose receptor plays a crucial role in the innate immune system by recognizing and binding to carbohydrate patterns (specifically terminal mannose, fucose, and N-acetylglucosamine residues) found on the surface of microorganisms, facilitating their internalization and subsequent degradation. wikipedia.org

The process of MR-mediated endocytosis involves several key steps:

Binding: The mannose pyranoside ring of 4-aminophenyl α-D-mannopyranoside, when exposed on a carrier's surface, is recognized by the carbohydrate recognition domains (CRDs) of the mannose receptor on the phagocytic cell membrane.

Internalization: Upon binding, the receptor-ligand complex is internalized into the cell through a clathrin-dependent endocytic pathway. wikipedia.org This process involves the formation of a vesicle, known as a phagosome or endosome, which engulfs the compound or its carrier.

Trafficking: The newly formed endosome is then trafficked within the cell, where it typically fuses with lysosomes to form a phagolysosome. The acidic environment and hydrolytic enzymes within the phagolysosome then act to degrade the internalized contents.

This uptake mechanism is highly efficient and allows for the concentration of mannosylated substances within antigen-presenting cells, a property that is highly exploited in the development of targeted vaccines and immunotherapies. nih.govacs.org

Table 2: Steps in Mannose Receptor-Mediated Endocytosis

| Step | Description | Key Cellular Components |

| 1. Recognition & Binding | The mannose moiety of the compound binds to the Carbohydrate Recognition Domains (CRDs) of the Mannose Receptor (CD206). | Mannose Receptor, Mannose Ligand |

| 2. Internalization | The receptor-ligand complex clusters and is brought into the cell via clathrin-coated pits, forming an endosome. | Clathrin, Endocytic Vesicles |

| 3. Phagosome Maturation | The endosome matures and fuses with lysosomes, creating a phagolysosome. | Endosomes, Lysosomes |

| 4. Degradation | The contents of the phagolysosome are degraded by acidic hydrolases. | Lysosomal Enzymes |

Glucose Transporter (GLUT) Interactions for Blood-Brain Barrier Transversal

The blood-brain barrier (BBB) presents a significant obstacle to drug delivery to the central nervous system. However, specific transport systems, such as glucose transporters (GLUTs), are expressed at the BBB to facilitate the entry of essential nutrients like glucose into the brain. mdpi.com Research has shown that these transporters can be harnessed for drug delivery.

Studies have specifically investigated the role of GLUTs in the brain uptake of liposomes surface-modified with 4-aminophenyl α-D-mannopyranoside (MAN-LIP). nih.gov These investigations revealed that MAN-LIP could cross the BBB, and its accumulation was particularly noted in the cerebellum and cerebral cortex. nih.gov The mechanism for this transport was linked to interactions with glucose transporters, primarily GLUT1 and GLUT3, which are highly expressed at the BBB. nih.gov

Experimental findings demonstrated that:

The cellular uptake of MAN-LIP was significantly higher in cells engineered to overexpress GLUT1 and GLUT3. nih.gov

The ability of MAN-LIP to cross endothelial cell monolayers (an in-vitro model of the BBB) was greatly enhanced in cells overexpressing these transporters. nih.gov

These results strongly indicate that transcytosis mediated by GLUT1 and GLUT3 is a key pathway for the entry of 4-aminophenyl α-D-mannopyranoside-modified carriers into the brain. nih.gov The non-uniform distribution of these transporters within the brain also correlates with the observed regional concentration of the compound. nih.gov

Table 3: Evidence for GLUT-Mediated Brain Uptake of MAN-Liposomes

| Finding | Experimental Model | Implication |

| Increased brain fluorescence intensity with MAN-LIP. nih.gov | In vivo optical imaging in mice. | The compound successfully crosses the blood-brain barrier. |

| Higher uptake of MAN-LIP in GLUT1/GLUT3 overexpressing cells. nih.gov | C6, PC12, and bEND.3 cell lines. | Uptake is directly facilitated by GLUT1 and GLUT3 transporters. |

| Enhanced transendothelial transport across GLUT1/GLUT3 overexpressing cell monolayers. nih.gov | In vitro BBB model. | GLUT1 and GLUT3 mediate the transcytosis of the compound across the endothelial barrier. |

Mechanisms of Cell-Specific Targeting (e.g., immune cells, tumor cells)

The ability of 4-aminophenyl α-D-mannopyranoside to facilitate cell-specific targeting is primarily dependent on the differential expression of mannose-binding receptors on the surface of target cells compared to healthy cells.

Immune Cell Targeting: As detailed in section 3.3.1, the high expression of the mannose receptor on antigen-presenting cells (APCs) like macrophages and dendritic cells makes them a prime target. mdpi.com By functionalizing nanoparticles or drug carriers with 4-aminophenyl α-D-mannopyranoside, these therapeutic or diagnostic agents can be selectively delivered to APCs. nih.govbohrium.comnih.gov This strategy is actively being developed for applications in immunotherapy and vaccination, as it can enhance antigen presentation and stimulate a more robust immune response. acs.orgbohrium.com For instance, mannose-functionalized nanoparticles can trigger the activation of macrophages toward a pro-inflammatory state, which is beneficial for clearing intracellular pathogens. nih.gov

Tumor Cell Targeting: The targeting of tumor cells via mannose-based ligands is an emerging and promising strategy in cancer therapy. nih.gov This approach is based on two main principles:

Direct Tumor Cell Targeting: Some cancer cells, including certain types of colon and breast cancer, have been shown to overexpress the mannose receptor on their surface. mdpi.com This allows mannose-conjugated therapeutics to bind directly to and be internalized by the cancer cells, increasing the local concentration of the drug and reducing systemic toxicity. nih.gov

Targeting the Tumor Microenvironment: The tumor microenvironment is often infiltrated by a large number of tumor-associated macrophages (TAMs). detaibio.us These TAMs typically express high levels of the mannose receptor. By targeting TAMs with mannosylated carriers, it is possible to modulate their function—for example, by reprogramming them from an immunosuppressive to an anti-tumor phenotype—or to deliver cytotoxic agents that deplete them. mdpi.comdetaibio.us

Therefore, the cell-specific targeting mechanism of 4-aminophenyl α-D-mannopyranoside is directly linked to the presence of the mannose receptor, enabling selective delivery to both immune cells for immunomodulation and to cancer cells or their associated macrophages for anti-tumor therapy. detaibio.ussemanticscholar.org

Advanced Applications in Bio Analytical and Sensing Systems Utilizing 4 Aminophenyl Alpha D Mannopyranoside

Development of Glycobiosensors for Pathogen and Biomolecule Detection

Glycobiosensors leveraging 4-Aminophenyl alpha-D-mannopyranoside are at the forefront of rapid and sensitive detection of pathogens and other biomolecules. These sensors capitalize on the specific interactions between the mannose component of the molecule and mannose-binding proteins (lectins) present on the surface of various pathogens, such as certain strains of Escherichia coli. This specific recognition event is then translated into a measurable signal through different transduction methods.

Optical Fiber Biosensors (e.g., Long-Period Fiber Gratings) for Label-Free Detection

Optical fiber biosensors, particularly those based on long-period fiber gratings (LPFGs), represent a powerful label-free detection platform. In this setup, this compound is covalently immobilized onto the surface of the optical fiber. When a sample containing the target pathogen comes into contact with the sensor, the binding of the pathogen to the mannose residues causes a change in the refractive index at the fiber surface. This alteration in the refractive index directly modulates the transmission spectrum of the LPFG, resulting in a measurable shift in the resonance wavelength. This technology allows for real-time monitoring of the binding event without the need for secondary labels, offering a direct and sensitive detection method.

Electrochemical Biosensors (e.g., using Glyco-conjugated Metal-Organic Frameworks)

Electrochemical biosensors offer another highly sensitive approach for pathogen detection. A notable strategy involves the use of metal-organic frameworks (MOFs) as a scaffold. researchgate.netelectrochemsci.orgnih.govmdpi.comresearchgate.net These porous materials provide a high surface area for the immobilization of this compound. researchgate.netelectrochemsci.org The resulting glyco-conjugated MOFs can then be integrated into an electrode system. electrochemsci.org The binding of pathogens to the mannosylated MOF can be detected through various electrochemical techniques, such as impedance spectroscopy or amperometry. The porous nature of MOFs can also facilitate the diffusion of redox probes, and the binding event can modulate the electrochemical signal, leading to a quantifiable detection of the target analyte. researchgate.net The tunability of MOF structures allows for the optimization of sensor performance, including sensitivity and selectivity. researchgate.netelectrochemsci.orgnih.govresearchgate.net

Surface Plasmon Resonance (SPR) Based Detection for Real-Time Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time and without the need for labels. nih.govmdpi.commdpi.comcnr.it In this context, a thin gold film on a sensor chip is functionalized with this compound. mdpi.com When a solution containing a mannose-binding analyte, such as a lectin or a pathogen, is passed over the sensor surface, the binding event causes a change in the refractive index at the gold film's surface. cnr.it This change is detected as a shift in the SPR angle, providing quantitative information about the binding kinetics (association and dissociation rates) and affinity of the interaction. nih.govmdpi.commdpi.com This technique is invaluable for fundamental studies of carbohydrate-protein interactions and for the development of highly sensitive diagnostic tools. nih.govmdpi.com

| Response Units (RU) | A measure of the change in refractive index, proportional to the mass of analyte bound to the surface. | Quantifying the amount of bound analyte. |

Fluorescent Oligo(phenyleneethynylene) Conjugates for Bacterial Imaging and Discrimination

Fluorescent probes are essential tools for visualizing and identifying bacteria. frontiersin.orgtocris.com By conjugating this compound to fluorescent molecules like oligo(phenyleneethynylene)s, researchers can create targeted probes for bacterial imaging. frontiersin.org These conjugates can specifically bind to bacteria expressing mannose-specific lectins on their surface. Upon binding, the fluorescent properties of the probe may be altered, or the probe can simply accumulate on the bacterial cell wall, allowing for visualization using fluorescence microscopy. tocris.combio-techne.comrndsystems.combio-techne.com This approach not only enables the detection of bacteria but can also be used to discriminate between different bacterial strains based on their surface carbohydrate-binding profiles. frontiersin.org

Functionalization of Analytical Probes for Comprehensive Glycosylation Studies

The aminophenyl group of this compound serves as a crucial chemical handle for its attachment to various analytical probes. sigmaaldrich.comscbt.com This functionalization is instrumental in the field of glycomics for the detailed analysis of glycosylation patterns. For instance, it can be coupled to the surfaces of microarray plates or magnetic beads. These mannosylated probes can then be used to capture and enrich glycoproteins or other mannose-containing molecules from complex biological samples. Subsequent analysis of the captured molecules by techniques such as mass spectrometry provides valuable insights into the glycoproteome, which is often altered in disease states.

Application in Diagnostic Assay Development (e.g., for Lysosomal Storage Diseases)

This compound and its derivatives play a role in the development of diagnostic assays, particularly for lysosomal storage diseases such as alpha-mannosidosis. nih.gov This genetic disorder is characterized by a deficiency of the enzyme alpha-mannosidase, leading to the accumulation of mannose-rich oligosaccharides in lysosomes. nih.gov In diagnostic tests, substrates like 4-methylumbelliferyl-α-D-mannopyranoside, a related compound, are used to measure the activity of this enzyme in patient samples (e.g., leukocytes or fibroblasts). nih.gov A reduced or absent enzyme activity is indicative of the disease. While not the direct substrate, the principle of using a synthetic mannoside to assay enzyme activity is a key application area. nih.govmegazyme.com

Translational Research: Therapeutic and Immunological Potential of 4 Aminophenyl Alpha D Mannopyranoside Conjugates

Design and Evaluation of Targeted Drug Delivery Systems

The core principle behind using 4-Aminophenyl α-D-mannopyranoside in drug delivery is its ability to act as a targeting moiety. By conjugating this mannoside derivative to various nanocarriers, researchers can create systems that selectively bind to cells expressing mannose receptors. mdpi.com These receptors are predominantly found on macrophages and dendritic cells, making them key targets for immunotherapies and treatments for diseases involving these cell types. mdpi.com The design of these delivery systems involves chemically linking 4-Aminophenyl α-D-mannopyranoside to carriers like liposomes and nanoparticles. nih.govnih.gov

Brain-Targeting Delivery via Liposomal and Nanoparticle Carriers

The blood-brain barrier (BBB) presents a formidable obstacle to treating central nervous system (CNS) disorders, as it severely restricts the passage of most therapeutic agents. nih.gov To overcome this, researchers have explored the use of liposomes and nanoparticles functionalized with 4-Aminophenyl α-D-mannopyranoside. nih.govnih.gov This strategy leverages the presence of glucose transporters (GLUTs), particularly GLUT1 and GLUT3, on brain capillary endothelial cells, which can recognize and transport mannose and its derivatives. nih.govresearchgate.net

Strategies for Enhanced Blood-Brain Barrier Permeation

The primary strategy for enhancing BBB permeation using 4-Aminophenyl α-D-mannopyranoside-modified carriers is to exploit carrier-mediated transport systems. nih.gov By mimicking natural substrates like glucose, these modified nanocarriers can effectively "trick" the GLUT transporters into facilitating their entry into the brain. nih.govresearchgate.net Studies have shown that liposomes modified with this mannoside derivative exhibit significantly increased transendothelial ability in in vitro BBB models. nih.govresearchgate.net This approach has been shown to augment the influx of drugs into the brain. nih.gov The use of nanomedicine, in general, holds great potential for overcoming the challenges of the BBB by allowing for the modification of nanoparticles with molecules that can interact with and be transported across the brain endothelial cells. mdpi.com

Delivery to Specific Cerebral Regions and Glial Cells

Once across the BBB, the spatial and temporal distribution of the drug carrier within the brain is crucial. Research using fluorescently labeled liposomes modified with 4-Aminophenyl α-D-mannopyranoside has demonstrated a distinct spatio-temporal pattern of accumulation in the brain. nih.govresearchgate.net For instance, these liposomes were observed to concentrate in the cortex at 4 hours post-administration, with distribution shifting to the cerebellum and brainstem by 12 hours. nih.govresearchgate.net Furthermore, sustained high fluorescence intensity was noted in the hippocampus and pontine nuclei over a 12-hour period. nih.govresearchgate.net This targeted delivery extends to specific cell types within the brain, such as glial cells, which are implicated in various neurological diseases. researchgate.net

Targeted Therapy for Brain Glioma

Brain gliomas are notoriously difficult to treat due to the BBB and poor drug penetration into the tumor. researchgate.net Mannose receptors are overexpressed on glioma cells, presenting a target for therapy. nih.gov Liposomes and nanoparticles functionalized with 4-Aminophenyl α-D-mannopyranoside can be used to deliver chemotherapeutic agents directly to glioma cells. researchgate.net For example, dual-targeting liposomes conjugated with both 4-Aminophenyl α-D-mannopyranoside and transferrin have been developed to first cross the BBB and then target the glioma. researchgate.net In vitro studies have confirmed the uptake of these modified liposomes by C6 glioma cells. nih.govresearchgate.net This targeted approach aims to increase the concentration of the anticancer drug at the tumor site, thereby enhancing its therapeutic effect while minimizing systemic toxicity. nih.govnih.gov

Macrophage and Immune Cell Targeting Strategies

The mannose receptor (CD206) is highly expressed on the surface of macrophages and other immune cells like dendritic cells. mdpi.com This makes 4-Aminophenyl α-D-mannopyranoside an excellent ligand for targeting these cells. By conjugating this mannoside to drug carriers, it is possible to deliver immunomodulatory agents or other therapeutics directly to macrophages. nih.gov This strategy is being explored for various applications, including the treatment of diseases where macrophages play a central role. For instance, in the context of cancer immunotherapy, targeting tumor-associated macrophages (TAMs), which often have an immunosuppressive M2 phenotype, is a promising approach. nih.gov Mannosylated liposomes have been shown to effectively deliver agents that can repolarize these M2 TAMs to an anti-tumor M1 phenotype. nih.gov

Immunomodulatory Effects and Investigations

The conjugation of 4-Aminophenyl alpha-D-mannopyranoside (4-APM) to various molecular entities presents a promising strategy for modulating immune responses. This potential stems from the ability of the mannose moiety to target specific lectin receptors on immune cells, thereby influencing their function and polarization.

Influence on Macrophage Polarization (M1/M2 Phenotypes)

The mannose receptor (MR, CD206), a C-type lectin receptor, is a key target for influencing macrophage behavior. It is notably highly expressed on anti-inflammatory M2 macrophages compared to their pro-inflammatory M1 counterparts. nih.gov The interaction with mannosylated ligands can steer macrophage polarization. For instance, studies have shown that mannose-decorated globular lysine (B10760008) dendrimers can induce macrophage polarization toward an M2 phenotype. nih.gov This is achieved through the clustering of mannose receptors on the cell surface, which triggers a unique anti-inflammatory cytokine production profile. nih.gov

This targeted interaction suggests that 4-APM conjugates could be designed to selectively engage with M2 macrophages. Such a strategy is being explored for the delivery of therapeutic agents to reprogram tumor-associated macrophages, which are often of the M2 phenotype and contribute to tumor growth. nih.gov By delivering specific cargo, 4-APM conjugates could potentially shift the M2-dominant tumor microenvironment towards a more anti-tumoral M1 state.

Table 1: Mannose Receptor (CD206) and Macrophage Polarization

| Receptor | Predominant Macrophage Phenotype | Ligand Type | Potential Outcome of Ligation |

|---|

Role in Modulating Systemic and Local Immune Responses

The immunomodulatory potential of mannosylated conjugates extends beyond macrophage polarization to the broader regulation of systemic and local immune responses. The mannose receptor plays a crucial role in linking innate and adaptive immunity. nih.gov Engagement of the mannose receptor on antigen-presenting cells like dendritic cells can drive activated T cells towards a tolerogenic, or regulatory, phenotype, which is critical for maintaining immune homeostasis. frontiersin.org

Furthermore, the nature of the conjugation itself can dictate the type of immune response generated. Research using the carbohydrate polymer mannan (B1593421) has demonstrated that the chemical method of conjugation to an antigen can selectively induce either a T1 or T2 immune response. nih.gov Specifically, conjugation under oxidizing conditions favors a T1 response, characterized by high interferon-gamma (IFN-γ) secretion and potent cell-mediated immunity, whereas conjugation under reducing conditions promotes a T2-type response with the production of interleukin-4 (IL-4) and a strong antibody response. nih.gov This finding is highly significant as it implies that 4-APM conjugates could be engineered to elicit a desired immune outcome—either pro-inflammatory for applications like cancer vaccines or anti-inflammatory/tolerogenic for treating autoimmune diseases.

Antimicrobial and Antiviral Therapeutic Exploration

Conjugates of this compound are being investigated for their potential in combating infectious diseases. By targeting mannose-specific interactions that are crucial for many pathogens, these compounds offer novel therapeutic avenues.

Inhibition of Bacterial Adhesion and Virulence Factor Attenuation

A key initial step in many bacterial infections is the adhesion of pathogens to host cells, a process often mediated by lectins on the bacterial surface that recognize specific carbohydrate structures. Uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections, utilizes type 1 fimbriae, which possess a lectin called FimH at their tip. FimH specifically binds to α-D-mannopyranoside residues on the surface of host cells. frontiersin.org

Synthetic mannosides, such as 4-APM, can act as competitive inhibitors, blocking the FimH lectin and preventing bacterial attachment to host tissues. Studies have shown that aminophenyl α-D-mannosides can effectively inhibit the adhesion of type 1-fimbriated E. coli to mannan-coated surfaces in a concentration-dependent manner. frontiersin.org By preventing this crucial first step of infection, 4-APM and its conjugates have the potential to attenuate bacterial virulence without the selective pressure that leads to antibiotic resistance. Additionally, mannosylated polymeric systems are being developed to deliver antibacterial drugs specifically to macrophages, which can serve as reservoirs for persistent bacterial infections. mdpi.commdpi.com

Table 2: Inhibition of E. coli Adhesion by Mannosides

| Compound Type | Target | Mechanism of Action | Therapeutic Potential |

|---|

Potential in Antiviral Therapies (e.g., HIV, Hepatitis C/B Viruses)

The surfaces of many viruses are decorated with glycoproteins that are essential for host cell recognition and entry. These glycoproteins are often rich in mannose residues, making them a target for therapeutic intervention.

HIV: The envelope glycoprotein (B1211001) gp120 of the Human Immunodeficiency Virus (HIV) is heavily glycosylated with a high proportion of mannose-containing oligosaccharides. nih.govtandfonline.com This "glycan shield" helps the virus evade the host immune system but also presents a vulnerability. Mannose-binding lectin (MBL), a component of the innate immune system, can recognize and bind to the high-mannose structures on gp120, leading to viral neutralization and inhibition of viral entry into cells. nih.govtandfonline.com This natural antiviral mechanism provides a strong rationale for the development of 4-APM conjugates as anti-HIV agents. These synthetic mannosides could act as decoys, binding to gp120 and preventing its interaction with host cell receptors like CD4 and co-receptors, or by blocking uptake by dendritic cells. tandfonline.comnih.gov

Hepatitis B and C Viruses: The lifecycle of the Hepatitis B virus (HBV) is critically dependent on the proper N-linked glycosylation of its envelope proteins. mdpi.comnih.gov This glycosylation process, which involves the trimming of mannose residues by cellular mannosidases, is essential for correct protein folding, virion assembly, and secretion. nih.govnih.gov Therefore, interfering with this process presents a viable antiviral strategy. Similarly, the hepatitis C virus envelope is also heavily glycosylated, and these glycans are targets for lectins that can inhibit viral activity. mdpi.com

Development as Modulators of Glycoside-Processing Enzymes for Disease Treatment

Building on the importance of glycosylation in viral lifecycles, a promising therapeutic strategy involves the development of molecules that inhibit the enzymes responsible for glycoprotein processing, such as α-mannosidases. nih.govscbt.com These enzymes are located in the endoplasmic reticulum (ER) and Golgi apparatus and are responsible for sequentially trimming mannose residues from newly synthesized glycoproteins. nih.gov

Inhibitors of these mannosidases can cause the accumulation of glycoproteins with aberrant, high-mannose oligosaccharide chains. nih.gov This misprocessing can lead to improper protein folding, retention in the ER, and subsequent degradation, thereby preventing the formation of functional viral particles. nih.gov For HBV, inhibitors of α-glucosidase, another key enzyme in the N-linked glycosylation pathway, have been shown to prevent virion secretion. nih.gov Studies have indicated that HBV infection itself can upregulate the expression of host α-1,2-mannosidases, suggesting that these enzymes are important for the virus and thus represent a key therapeutic target. nih.govnih.gov

The development of potent and selective mannosidase inhibitors, for which 4-APM could serve as a foundational scaffold, is an active area of research for creating broad-spectrum antiviral agents and for treating genetic diseases like alpha-mannosidosis, a lysosomal storage disorder caused by a deficiency in alpha-mannosidase. researchgate.netnih.govfda.gov

Methodological Approaches and Analytical Techniques in 4 Aminophenyl Alpha D Mannopyranoside Research

Spectroscopic and Chromatographic Characterization in Advanced Research

The precise chemical structure and purity of 4-Aminophenyl alpha-D-mannopyranoside are confirmed through a combination of spectroscopic and chromatographic methods. These techniques provide unambiguous evidence of the compound's molecular integrity, from the arrangement of individual atoms to the identification of functional groups and the assessment of sample purity. The compound is typically available as a white to off-white solid, soluble in water, with a molecular formula of C₁₂H₁₇NO₆ and a molecular weight of 271.27 g/mol . sigmaaldrich.comchemspider.com

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key signals would include doublets in the aromatic region (approximately 6.5-7.0 ppm) corresponding to the protons on the aminophenyl ring. A characteristic signal for the anomeric proton (H-1) of the mannose unit is anticipated further downfield than other sugar protons, likely appearing as a doublet due to coupling with the adjacent H-2 proton. The remaining protons of the mannose ring (H-2 to H-6) would appear as a complex series of multiplets in the sugar region (typically 3.5-4.5 ppm). The protons of the primary amine (-NH₂) and the hydroxyl (-OH) groups would appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The aromatic carbons of the aminophenyl group would produce signals in the 115-150 ppm range. The anomeric carbon (C-1) is characteristically found around 100 ppm, a key indicator of the glycosidic linkage. The other carbons of the mannose ring (C-2 to C-6) would have signals in the 60-80 ppm range.

Table 1: Predicted ¹H-NMR Signals for this compound

| Proton Type | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Attribution |

|---|---|---|---|

| Aromatic Protons | 6.5 - 7.0 | Doublet (d) | Protons on the p-substituted benzene (B151609) ring |

| Anomeric Proton | ~5.0 - 5.5 | Doublet (d) | H-1 of the mannose unit |

| Mannose Ring Protons | 3.5 - 4.5 | Multiplets (m) | H-2, H-3, H-4, H-5, H-6 |

| Amine Protons | Broad | Singlet (s) | -NH₂ |

| Hydroxyl Protons | Broad | Singlet (s) | -OH |

Table 2: Predicted ¹³C-NMR Signals for this compound

| Carbon Type | Predicted Chemical Shift (δ) Range (ppm) | Attribution |

|---|---|---|

| Aromatic C-N | ~145 - 150 | Carbon attached to the amino group |

| Aromatic C-O | ~150 - 155 | Carbon attached to the glycosidic oxygen |

| Aromatic C-H | ~115 - 120 | Unsubstituted carbons on the benzene ring |

| Anomeric Carbon | ~100 | C-1 of the mannose unit |

| Mannose Ring Carbons | 60 - 80 | C-2, C-3, C-4, C-5, C-6 |

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The monoisotopic mass of the compound is 271.10559 Da. ebi.ac.uk In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 271 or 272, respectively.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would likely show cleavage of the glycosidic bond. This would result in two major fragments: one corresponding to the aminophenyl group and another to the mannose sugar moiety. Further fragmentation within the sugar ring can also occur, providing additional structural confirmation.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z (Daltons) | Ion | Interpretation |

|---|---|---|

| ~272 | [M+H]⁺ | Protonated molecular ion |

| ~271 | [M]⁺ | Molecular ion |

| ~109 | [C₆H₇NO]⁺ | Fragment corresponding to p-aminophenol |

| ~163 | [C₆H₁₁O₅]⁺ | Fragment corresponding to the dehydrated mannose ring |

High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the purity of this compound and for conducting stability studies. Commercial sources often state a purity of ≥98%, which is typically verified by chromatographic methods. sigmaaldrich.comchemspider.com

A standard HPLC method for this hydrophilic and UV-active compound would likely employ reversed-phase chromatography. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol), would effectively separate the compound from any nonpolar impurities or degradation products. Detection is typically performed using a UV detector, as the aminophenyl group has a strong chromophore.

Table 4: Typical Parameters for HPLC Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the polar mobile phase |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the compound |

| Elution Mode | Gradient | To ensure separation of impurities with varying polarities |

| Flow Rate | 0.5 - 1.5 mL/min | To achieve optimal separation and peak shape |

| Detection | UV Absorbance (e.g., at 254 nm or 280 nm) | Quantitation based on the aromatic ring's absorbance |

| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | To ensure reproducible retention times |

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum provides characteristic signals that confirm the presence of hydroxyl, amine, aromatic, and ether functionalities.

The spectrum is expected to display a broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the multiple hydroxyl groups on the mannose ring. The N-H stretching of the primary amine group would also appear in this region, typically as two sharp peaks for the symmetric and asymmetric stretches. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the sugar appear just below 3000 cm⁻¹. The C=C stretching of the aromatic ring gives rise to absorptions in the 1500-1600 cm⁻¹ range. A strong band corresponding to the C-O stretching of the glycosidic ether linkage and the alcohol groups would dominate the fingerprint region between 1000-1200 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H Stretch | Hydroxyl (-OH) |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Sugar Ring) |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1200 | C-O Stretch | Glycosidic and Alcohol Ethers |

In Vitro Biological Assay Design and Execution

The primary biological application of this compound is in the study of carbohydrate-binding proteins, known as lectins. Its structure mimics the terminal mannose residues found on many glycoproteins, making it an ideal tool for investigating lectin-carbohydrate interactions.

Competitive inhibition assays are a common method to quantify the binding affinity of carbohydrates for lectins. In these assays, this compound acts as a soluble inhibitor, competing with a labeled or immobilized carbohydrate ligand for the lectin's binding site. A well-known mannose-binding lectin used in these studies is Concanavalin A (Con A). nih.gov

A double sandwich assay could involve capturing a mannosylated protein with one antibody, adding the lectin which binds to the mannose units, and then detecting the lectin with a second, labeled antibody. The inhibitory effect of this compound could be measured by its ability to block the lectin-binding step in this system.

Enzymatic Activity Assays (e.g., for alpha-mannosidases, glycosidases)

In biochemical research, 4-Aminophenyl α-D-mannopyranoside serves as a substrate analog for studying the activity of various glycosidases, particularly α-mannosidases. The operational principle is similar to that of other chromogenic or fluorogenic substrates used in enzyme kinetics. While p-nitrophenyl-α-D-mannopyranoside is a widely used colorimetric substrate that releases a yellow p-nitrophenol molecule upon cleavage by α-mannosidase, 4-aminophenyl α-D-mannopyranoside offers a different functional handle—the amino group. nih.govmegazyme.com

The enzymatic assay involves incubating the enzyme, such as lysosomal α-mannosidase (LAMAN), with 4-aminophenyl α-D-mannopyranoside under specific conditions of pH and temperature. nih.gov The α-mannosidase recognizes and cleaves the α-glycosidic bond, releasing D-mannose and 4-aminophenol. The rate of this reaction, and thus the activity of the enzyme, can be quantified by measuring the appearance of the product, 4-aminophenol.

The primary advantage of the aminophenyl-based substrate lies in the reactivity of the resulting 4-aminophenol. The free amine group can be chemically modified or derivatized, allowing for different detection methods. For instance, it can be coupled to other molecules to produce a colored or fluorescent product, providing flexibility in assay design. This makes 4-aminophenyl α-D-mannopyranoside a valuable tool for investigating enzyme kinetics, characterizing enzyme inhibitors, and diagnosing diseases related to glycosidase deficiency, such as α-mannosidosis. nih.gov Other substrates like 4-Methylumbelliferyl α-D-mannopyranoside are also used, releasing a fluorescent product for real-time activity monitoring. scbt.com

Cell Adhesion and Cellular Uptake Studies (e.g., flow cytometry, live cell imaging)